
Deschloro-Zopiclone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deschloro-Zopiclone is a derivative or impurity of Zopiclone, a nonbenzodiazepine hypnotic used to treat insomnia. While Zopiclone (C₁₇H₁₇ClN₆O₃; MW: 388.8 g/mol) contains a chlorine atom in its structure, this compound is hypothesized to lack this chlorine, altering its pharmacological profile . Limited toxicological data exist for this compound, and its safety profile remains understudied compared to Zopiclone and its enantiomer, Eszopiclone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro-Zopiclone involves several steps, starting from the basic structure of Zopiclone. One common method includes the removal of the chlorine atom from Zopiclone through a dechlorination reaction. This can be achieved using various reagents and catalysts under controlled conditions. For instance, the reaction may involve the use of palladium catalysts in the presence of hydrogen gas to facilitate the removal of the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. The process would involve the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize the efficiency of the dechlorination process.
化学反应分析
Types of Reactions: Deschloro-Zopiclone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Deschloro-Zopiclone has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of dechlorination on the pharmacological properties of cyclopyrrolones.
Biology: Investigated for its potential effects on neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Medicine: Explored for its potential use as a hypnotic agent with potentially fewer side effects compared to Zopiclone.
Industry: Used in the development of new pharmaceutical formulations and as a reference compound in analytical chemistry.
作用机制
Deschloro-Zopiclone exerts its effects by modulating the GABA_A receptor complex. It binds to the alpha subunit of the GABA_A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and muscle relaxation. The removal of the chlorine atom may alter its binding affinity and efficacy at the GABA_A receptor, potentially leading to differences in its pharmacological profile compared to Zopiclone.
相似化合物的比较
Comparison with Structurally Similar Compounds
Zopiclone and Its Impurities
Deschloro-Zopiclone is structurally related to Zopiclone and its metabolites/impurities. Key differences include:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Pharmacological Role |
---|---|---|---|---|
Zopiclone | C₁₇H₁₇ClN₆O₃ | 388.8 | Chlorine atom, pyrazine ring | Active hypnotic agent |
This compound* | C₁₇H₁₇N₆O₃ | ~354.4 | Chlorine atom absent | Impurity/metabolite (activity unknown) |
N-Desmethyl Zopiclone HCl | C₁₆H₁₆Cl₂N₆O₃ | 411.24 | Demethylation at nitrogen site | Inactive impurity |
7-Chloromethyloxy-carbonyl | C₁₃H₈Cl₂N₄O₄ | 355.13 | Chloromethyloxy-carbonyl substituent | Synthesis intermediate |
*Hypothesized structure based on Zopiclone’s chlorine removal .
Key Findings :
- Impurities like N-Desmethyl Zopiclone and 7-Chloromethyloxy-carbonyl derivatives are pharmacologically inactive but critical for quality control during Zopiclone synthesis .
Eszopiclone: The Active Enantiomer
Eszopiclone (C₁₇H₁₇ClN₆O₃; MW: 388.8 g/mol) is the (S)-enantiomer of Zopiclone, sharing the same molecular formula but differing in stereochemistry.
Parameter | Zopiclone | Eszopiclone | This compound |
---|---|---|---|
Chirality | Racemic mixture | (S)-enantiomer | Not applicable |
Half-Life | 5–6 hours | 6–9 hours | Unknown |
FDA Approval | Yes (non-U.S. markets) | Yes (U.S. markets) | No |
Clinical Use | Insomnia | Insomnia | Research/impurity analysis |
Key Findings :
- Eszopiclone exhibits a longer half-life due to enantiomer-specific metabolic stability, enhancing its therapeutic duration compared to racemic Zopiclone .
- This compound lacks clinical relevance, as its structural modification likely disrupts receptor binding .
Functional Comparison with Other Hypnotics
Benzodiazepines (e.g., Diazepam)
Parameter | Zopiclone | Diazepam |
---|---|---|
Receptor Target | GABAₐ (α₁ subunit) | GABAₐ (multiple subunits) |
Half-Life | 5–6 hours | 20–50 hours |
Risk of Dependence | Moderate | High |
Key Findings :
- Zopiclone and this compound target specific GABAₐ receptor subunits, reducing side effects like muscle relaxation compared to benzodiazepines .
生物活性
Deschloro-Zopiclone is a derivative of Zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. Understanding its biological activity is crucial for evaluating its pharmacological profile and potential therapeutic applications. This article synthesizes findings from various research studies, clinical trials, and case reports to provide a comprehensive overview of this compound's biological activity.
This compound shares a structural similarity with Zopiclone but lacks the chlorine atom at the 2-position of the cyclopyrrolone core. This modification may influence its pharmacodynamics and pharmacokinetics. Both compounds act primarily as agonists at the GABAA receptor complex, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system (CNS) .
The mechanism of action involves selective binding to the alpha-1 subunit of the GABAA receptor, which is responsible for sedative effects. This modulation leads to increased chloride ion influx, resulting in hyperpolarization of neurons and subsequent sedation .
Pharmacological Properties
The biological activity of this compound can be characterized by several pharmacological properties:
Case Study Overview
A review of clinical cases involving Zopiclone provides insights into potential outcomes associated with this compound usage:
- Addiction Potential : A notable case involved a patient who developed dependence on Zopiclone after prolonged use. Symptoms included severe rebound insomnia upon withdrawal, highlighting the need for cautious prescribing practices . Similar dependency risks might be anticipated with this compound.
- Withdrawal Effects : Withdrawal symptoms reported in patients included anxiety, tremors, and palpitations. These findings suggest that this compound may carry similar risks during cessation .
Table 1: Summary of Clinical Findings Related to Zopiclone
Study | Population | Dosage | Findings |
---|---|---|---|
Mamelak et al., 1982 | Insomniac patients | 7.5 mg | No carry-over effect; no rebound insomnia |
Dorian et al., 1983 | Normal volunteers | 7.5 mg | Increased anxiety post-withdrawal |
Pecknold et al., 1990 | Chronic insomniacs | 7.5 mg | Return to baseline sleep variables after withdrawal |
Lemoine et al., 1995 | Chronic insomniacs | 7.5 mg | Withdrawal effects despite tapering dose |
Metabolism and Pharmacokinetics
This compound's metabolism is expected to follow pathways similar to those of Zopiclone, primarily involving hepatic metabolism through oxidation and demethylation processes. Key metabolites include:
- N-Oxide Derivative : Exhibits weak pharmacological activity (~12%).
- N-desmethyl Metabolite : Largely inactive (~16%) .
The elimination half-life is anticipated to be comparable to that of Zopiclone, approximately 5 hours under normal conditions but may extend in individuals with hepatic impairment .
属性
IUPAC Name |
(5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-21-8-10-22(11-9-21)17(25)26-16-14-13(19-6-7-20-14)15(24)23(16)12-4-2-3-5-18-12/h2-7,16H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNVOZOBTKAVFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。